molecular formula C20H28N2O5 B1671234 Enalapril CAS No. 75847-73-3

Enalapril

Cat. No. B1671234
CAS RN: 75847-73-3
M. Wt: 376.4 g/mol
InChI Key: GBXSMTUPTTWBMN-XIRDDKMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, enalapril relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart . It is used alone or in combination with other medications to treat high blood pressure in adults and children at least 1 month old . Enalapril can also be used to prevent and treat congestive heart failure in adults .


Synthesis Analysis

The synthesis of Enalapril involves complex chemical reactions. A study on the stability and compatibility mechanism of enalapril maleate was evaluated using three thermoanalytical methods, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and thermomechanical analysis (TMA) .


Molecular Structure Analysis

Enalapril maleate is an antihypertensive ethyl ester pro-drug with two crystalline forms . A network of hydrogen bonds in both polymorphs plays an important role in solid-state stability, charge transfer process, and degradation reactions .


Chemical Reactions Analysis

The stability and compatibility of enalapril maleate were evaluated using three thermoanalytical methods . DSC demonstrated an endothermic reaction between enalapril maleate and NaHCO3 excipient .


Physical And Chemical Properties Analysis

The stability and compatibility of enalapril maleate were evaluated using three thermoanalytical methods . TGA results showed high thermostability but no difference between formulations .

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

Enalapril maleate, an angiotensin-converting enzyme inhibitor, is known for its ability to lower peripheral vascular resistance without causing an increase in heart rate. Its efficacy in lowering blood pressure in various grades of essential and renovascular hypertension is well-established, showing similar effectiveness to other therapeutic agents like hydrochlorothiazide and beta-blockers. Moreover, enalapril has been found effective in improving cardiac performance by reducing both preload and afterload in patients with severe congestive heart failure resistant to conventional therapy. It is well-tolerated with few serious adverse effects reported (Todd & Heel, 1986).

Effect on Survival and Hospitalization

Studies have shown that enalapril significantly reduces mortality and hospitalizations in patients with chronic congestive heart failure and reduced ejection fractions. It has been observed to decrease the risk of deaths due to progressive heart failure and reduce the frequency of hospitalizations for worsening heart failure, underscoring its role in improving clinical outcomes in heart failure patients (Yusuf et al., 1991).

Impact on Cardiac Sympathetic Nervous System

Enalapril has been evaluated for its effects on the cardiac sympathetic nervous system in patients with essential hypertension. It was found to significantly influence cardiac sympathetic activity, which can be important in the treatment of cardiovascular diseases where sympathetic overactivity plays a major role (Sakata et al., 1998).

Psychotropic Effects

A study exploring the psychotropic effects of enalapril in normal volunteers observed that enalapril did not lower mood but could enhance attention and alertness, suggesting its potential impact beyond cardiovascular parameters (Olajide & Lader, 2004).

Effects on Left Ventricular Mass and Performance

Enalapril has been shown to cause a significant regression of left ventricular hypertrophy and improvement in left ventricular diastolic performance without deteriorating the systolic function in hypertensive patients. This highlights its beneficial role in modifying cardiac structure and function in hypertension (Grandi et al., 1989).

In Pediatric Cancer Survivors

Enalapril has been investigated for its role in preventing cardiac function decline in long-term survivors of pediatric cancer exposed to anthracyclines. The study revealed that while enalapril did not significantly influence exercise performance, it did reduce left ventricular end-systolic wall stress in the first year of treatment. This suggests enalapril's potential utility in mitigating cardiac complications in pediatric cancer survivors following anthracycline therapy (Silber et al., 2004).

Safety And Hazards

Enalapril has some safety considerations. It should not be used if you are pregnant . If you become pregnant, stop taking this medicine and tell your doctor right away . Some drugs should not be used with enalapril . If you have diabetes, do not use enalapril together with any medication that contains aliskiren .

Future Directions

There are ongoing trials exploring the potential benefit, or harm, of old and new pharmacological interventions that might offer further improvements in treatment for those with heart failure and extend success to the treatment of patients with heart failure with preserved left ventricular ejection fraction (HFpEF) and other heart failure phenotypes .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXSMTUPTTWBMN-XIRDDKMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76095-16-4 (maleate)
Record name Enalapril [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075847733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5022982
Record name Enalapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enalapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014722
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 1.64X10+4 mg/L at 25 °C, 2.13e-01 g/L
Record name Enalapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00584
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enalapril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6529
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Enalapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014722
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The renin-angiotensin-aldosterone system (RAAS) is a signaling pathway that works in synergism with the sympathetic system to regulate blood pressure and fluid and electrolyte homeostasis. Activation of this system upon stimulation by different factors, such as low blood pressure and nerve impulses, leads to increased release of norepinephrine (NE) from sympathetic nerve terminals and effects on the vascular growth, vasoconstriction, and salt retention in the kidneys. Renin is released from Renin acts on the precursor prottein angiotensinogen, which is a plasma globulin synthesized from the liver, to produce cleaved peptide hormone angiotensin I. Angiotensin I then can be further cleaved by ACE to produce angiotensin II, a vasoconstrictive peptide hormone. Present in different isoforms, angiotensin converting enzyme (ACE) is peptidyl dipeptidase enzyme expressed in various tissues, including the vascular tissues, such as the heart, brain, and kidneys. ACE also plays a role in inactivation of bradykinin, a potent vasodepressor peptide. Angiotensin II mediates various actions on the body by working on its G-protein coupled receptors, AT1 and AT2. It causes direct vasoconstriction of precapillary arterioles and postcapillary venules, inhibits the reuptake of NE thereby increasing available levels, stimulates the release of catecholamines from the adrenal medulla, reduces urinary excretion of sodium ions and water by promoting proximal tubular reabsorption, stimulates synthesis and release of aldosterone from the adrenal cortex, and stimulates hypertrophy of both vascular smooth muscle cells and cardiac myocytes. Enalapril is a pharmacologically inactive prodrug that requires hepatic biotransformation to form [enalaprilat], its active metabolite that works on the RAAS to inhibit ACE. Biotransformation is critial for the therapeutic actions of the drug, as enalapril itself is only a weak inhibitor of ACE. ACE inhibition results in reduced production and plasma levels of angiotensin II, increased plasma renin activity due to the loss of feedback inhibition by angiotensin II, and decreased aldosterone secretion. However, plasma aldosterone levels usually return to normal during long-term administration of enalapril. Decreased levels of angiotensin II subsequently leads to the dilatation of peripheral vessles and reduced vascular resistance which in turn lower blood pressure. While inhibition of ACE leading to suppression of RAAS is thought to be the primary mechanism of action of enalapril, the drug was shown to still exert antihypertensive effects on individuals with low-renin hypertension. It is suggested that enalapril may mediate its pharmacological actions via other modes of action that are not fully understood. As ACE is structurally similar to kininase I, which is a carboxypeptidase that degrades bradykinin, whether increased levels of bradykinin play a role in the therapeutic effects of enalapril remains to be elucidated., Enalapril maleate is a prodrug of enalaprilat and has little pharmacologic activity until hydrolyzed in vivo to enalaprilat. ... Enalapril prevents the conversion of angiotensin I to angiotensin II (a potent vasoconstrictor) through inhibition of angiotensin-converting enzyme (ACE). The drug competes with physiologic substrate (angiotensin I) for the active site of ACE; the affinity of enalaprilat for ACE is approximately 200,000 times greater than that of angiotensin I. In vitro on a molar basis, the affinity of enalaprilat for ACE is 300-1000 or 2-17 times that of enalapril or captopril, respectively. However, in vitro on a molar basis, the ACE-inhibitory effect of enalapril was shown to be similar to that of enalaprilat in rat plasma and kidneys, because these tissues extensively hydrolyze enalapril to form enalaprilat. The drug apparently does not inhibit brain ACE in animals.
Record name Enalapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00584
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enalapril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6529
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Enalapril

CAS RN

75847-73-3
Record name Enalapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75847-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enalapril [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075847733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enalapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00584
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enalapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENALAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69PN84IO1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Enalapril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6529
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Enalapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014722
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

143-144.5, 143 - 144.5 °C
Record name Enalapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00584
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enalapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014722
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enalapril
Reactant of Route 2
Reactant of Route 2
Enalapril
Reactant of Route 3
Reactant of Route 3
Enalapril
Reactant of Route 4
Enalapril
Reactant of Route 5
Enalapril
Reactant of Route 6
Enalapril

Citations

For This Compound
183,000
Citations
RO Davies, HJ Gomez, JD Irvin… - British Journal of Clinical …, 1984 - Wiley Online Library
Enalapril maleate is a prodrug which when administered orally is hydrolysed to release the active converting enzyme inhibitor enalaprilat. Enalapril maleate is 60% absorbed and 40% …
Number of citations: 144 bpspubs.onlinelibrary.wiley.com
HJ Gomez, VJ Cirillo, JD Irvin - Drugs, 1985 - Springer
… Enalapril increases renal blood flow and decreases renal vascular resistance. Enalapril also … Enalapril reduces left ventricular mass. and does not affect cardiac function or myocardial …
Number of citations: 111 link.springer.com
RO Davies, JD Irvin, DK Kramsch, JF Walker… - The American Journal of …, 1984 - Elsevier
… Enalapril attenuates the adverse metabolic effects of … the efficacy of enalapril and that of captopril are similar, enalapril is … As expected, enalapril and other converting enzyme inhibitors …
Number of citations: 131 www.sciencedirect.com
Consensus Trial Study Group* - New England Journal of …, 1987 - Mass Medical Soc
… in the enalapril group and in no patients in the placebo group. After the initial dose of enalapril … We conclude that the addition of enalapril to conventional therapy in patients with severe …
Number of citations: 659 www.nejm.org
JJV McMurray, H Krum, WT Abraham… - … England Journal of …, 2016 - Mass Medical Soc
… We tested whether combining the renin inhibitor aliskiren with the ACE inhibitor enalapril was superior to enalapril alone and whether aliskiren was at least noninferior to enalapril in …
Number of citations: 250 www.nejm.org
JB Kostis, M Packer, HR Black… - American journal of …, 2004 - academic.oup.com
… a twofold increase in the risk of angioedema with omapatrilat relative to enalapril at a one-sided significance level of .05, assuming the rate of angioedema with enalapril is 0.4%. …
Number of citations: 708 academic.oup.com
K Swedberg, P Held, J Kjekshus… - … England Journal of …, 1992 - Mass Medical Soc
… randomly assigned to treatment with either enalapril or placebo, in addition … enalapril (enalaprilat) within 24 hours after the onset of chest pain, followed by administration of oral enalapril…
Number of citations: 183 www.nejm.org
K Swedberg, J Kjekshus… - The American journal of …, 1988 - Elsevier
… 50 in the enalapril group … enalapril group, together with a reduction in heart size and a reduced requirement for other heart failure medication, it is concluded that the addition of enalapril …
Number of citations: 232 www.sciencedirect.com
JB Kostis, HJ Kim, J Rusnak, T Casale… - Archives of internal …, 2005 - jamanetwork.com
… in the risk of angioedema with omapatrilat relative to enalapril at a 1-sided significance level of P<.05, assuming the rate of angioedema with enalapril is 0.4%. For angioedema results, …
Number of citations: 357 jamanetwork.com
JD Cleary, JW Taylor - Drug intelligence & clinical pharmacy, 1986 - journals.sagepub.com
… El maleato de enalapril es una prodroga que se absorbe rápidamente, es hidrolizada por el … uso de enalapril son dolor de cabeza y vértigo. Se ha encontrado que enalapril es efectiva …
Number of citations: 45 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.